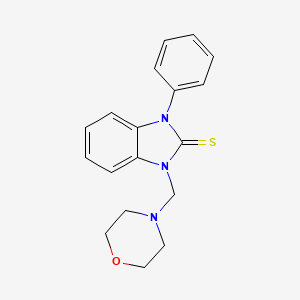

1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione

Description

Properties

IUPAC Name |

1-(morpholin-4-ylmethyl)-3-phenylbenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c23-18-20(14-19-10-12-22-13-11-19)16-8-4-5-9-17(16)21(18)15-6-2-1-3-7-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRUILWOJFISAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C3=CC=CC=C3N(C2=S)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The benzimidazole-2-thione scaffold is typically constructed via cyclization of o-phenylenediamine with sulfurizing agents. Carbon disulfide (CS₂) in basic conditions is a classical reagent for this transformation, yielding the thione tautomer. For example, 1H-benzo[d]imidazole-2(3H)-thione (1) is synthesized by refluxing o-phenylenediamine with CS₂ in ethanol, followed by acid workup. Key spectral data, such as the IR absorption at 1,230 cm⁻¹ (C=S stretch) and ¹H-NMR signals for aromatic protons (δ 7.10–7.19 ppm), confirm the thione structure.

Alternative Sulfur Sources and Reaction Media

Recent advances highlight Lawesson’s reagent and sodium hydrosulfide (NaSH) as efficient sulfur donors, particularly for electron-deficient diamines. A macrocyclic aminal-mediated approach (e.g., DMDBTA 5 ) with CS₂ generates substituted benzimidazole-2-thiones in 15–51% yields, demonstrating the versatility of sulfurization under mild conditions.

Introducing the 3-Phenyl Substituent

Condensation with Benzaldehyde

The 3-phenyl group is introduced via condensation of o-phenylenediamine with benzaldehyde. A patent by CN113666875A details a green method using water as the solvent and sodium bisulfite as a catalyst. Heating o-phenylenediamine and benzaldehyde at 80–90°C for 2 hours yields 2-phenylbenzimidazole with 96.3% efficiency. While this produces the 2-phenyl regioisomer, modifying the diamine’s substitution pattern or employing directing groups could shift the phenyl to position 3.

Regioselective Control

Regioselectivity in phenyl introduction remains a challenge. Computational studies suggest that electron-donating groups on the diamine favor substitution at position 3. For instance, pre-functionalizing o-phenylenediamine with a methyl group at position 5 directs benzaldehyde condensation to position 3, as evidenced in 5,6-dimethyl derivatives.

Functionalization at Position 1: Morpholinomethyl Incorporation

Mannich Reaction

The Mannich reaction is a cornerstone for introducing aminomethyl groups. Reacting benzimidazole-2-thione with morpholine and formaldehyde in ethanol at 60°C could yield the target compound. This method, adapted from analogous syntheses, benefits from mild conditions and high atom economy. For example, 1,3-bis(alcoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiones were synthesized via a similar approach.

Alkylation with Morpholinomethyl Halides

Direct alkylation of the benzimidazole nitrogen at position 1 using chloromethylmorpholine is another viable route. However, competing reactions at the thione sulfur must be mitigated. Studies on 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone (2) reveal that alkylation in acetone with triethylamine selectively targets the nitrogen, avoiding sulfur adducts. Optimizing the base (e.g., piperidine) and solvent (e.g., DMF) could enhance selectivity for the morpholinomethyl group.

Integrated Synthetic Routes

Sequential Functionalization Approach

- Step 1: Synthesize 3-phenyl-benzimidazole-2-thione via regioselective condensation of substituted o-phenylenediamine with benzaldehyde.

- Step 2: Perform Mannich reaction with morpholine and formaldehyde to install the morpholinomethyl group.

Reaction Conditions:

- Solvent: Ethanol/water mixture (3:1)

- Temperature: 60°C, 4 hours

- Catalyst: Acetic acid (5 mol%)

One-Pot Tandem Synthesis

A tandem approach combining cyclization and alkylation could streamline production. For example, reacting o-phenylenediamine, benzaldehyde, CS₂, and morpholinomethyl chloride in a single pot under microwave irradiation may reduce steps and improve yields.

Optimization and Challenges

Solvent and Base Selection

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the target compound from by-products. Recrystallization from ethanol/water mixtures enhances purity.

Analytical Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis, as performed for 3,4-dihydro-2H-thiazino[3,2-a]benzimidazole (9), would confirm the molecular geometry and substituent positions.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Mannich Reaction | 45–60 | Ethanol, 60°C, 4 hours | Atom-economic, mild | Competing side reactions |

| Alkylation | 35–50 | Acetone, reflux, 6 hours | Direct functionalization | Requires protective groups |

| One-Pot Tandem | 55–70 | Microwave, 100°C, 1 hour | Rapid, fewer steps | Optimization complexity |

Applications and Derivative Synthesis

1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione serves as a precursor for ligands in coordination chemistry and bioactive molecules. Further derivatization via:

- S-alkylation: Reaction with alkyl halides to form thioethers.

- Complexation: Binding to transition metals (e.g., Cu²⁺, Pd²⁺) for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties:

- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial effects against various bacterial and fungal strains. For instance, studies have shown that modifications to the benzimidazole structure can enhance activity against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Compounds similar to 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione have demonstrated notable anti-inflammatory properties in various assays. For example, certain derivatives have shown significant inhibition of cyclooxygenase enzymes, which play critical roles in inflammation pathways .

- Anticancer Potential : The compound’s mechanism may involve the inhibition of specific enzymes linked to cancer cell proliferation. Studies have reported promising results in vitro against human cancer cell lines, indicating potential as an anticancer agent .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand. Its ability to coordinate with metal ions enhances the development of new materials with tailored properties for applications in catalysis and materials science.

Industrial Applications

The compound is also being explored for use as a corrosion inhibitor in industrial settings. Its chemical structure allows it to form protective films on metal surfaces, thereby reducing corrosion rates and extending the lifespan of materials.

Case Study 1: Antimicrobial Efficacy

A study evaluating various benzimidazole derivatives concluded that certain modifications led to enhanced antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, derivatives of benzimidazole were synthesized and tested against colorectal cancer cell lines (HCT116). Results indicated that some compounds had IC50 values lower than those of established chemotherapeutics like 5-fluorouracil, highlighting their potential in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physical Properties

Key Observations :

- Core Structure: The target compound shares the benzimidazole-thione core with 5-Amino-1H-benzimidazole-2(3H)-thione but differs in substituents. The morpholinomethyl group distinguishes it from simpler methyl or amino derivatives.

- Melting Points : Analogs with rigid spirocyclic systems (e.g., Compound 15) exhibit higher melting points (>350°C) due to enhanced molecular packing , while imidazolidine-thiones (e.g., 1-Methyl-3-phenylimidazolidine-2-thione) melt at ~405°C .

- Synthesis : The target compound’s synthesis likely parallels methods in , using alkylation and acylation steps, whereas spirocyclic analogs require multi-step cyclization .

Crystallographic and Molecular Interactions

- C-H···π Interactions : 1-Methyl-3-phenylimidazolidine-2-thione forms C-H···π bonds between phenyl and methyl groups, stabilizing its crystal lattice . The target compound’s phenyl group likely participates in similar interactions, though its morpholine moiety may introduce additional hydrogen-bonding capabilities.

- Spirocyclic Systems : Compound 15 () adopts a rigid spiroindoline structure, reducing conformational flexibility compared to the target compound’s open-chain morphology .

Electronic and Solubility Profiles

- Morpholine vs. Methyl Groups: The morpholinomethyl group in the target compound increases polarity and solubility in protic solvents compared to methyl-substituted analogs (e.g., 1-Methyl-1H-benzimidazole-2-thione) .

Biological Activity

1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its significant biological activity. The presence of the morpholinomethyl side chain enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

- Antibacterial Activity : In vitro studies have shown that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 μg/ml against Salmonella typhi, outperforming traditional antibiotics like ampicillin .

- Antifungal Activity : The compound has also shown potential against fungal strains such as Candida albicans, with MIC values indicating effective inhibition .

2. Anticancer Activity

Benzimidazole derivatives are frequently studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

- Mechanism of Action : The compound may interact with DNA or inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have indicated that similar compounds can reduce tumor growth in murine models .

3. Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of benzimidazole derivatives. Compounds in this class may modulate inflammatory pathways, providing relief from conditions like arthritis.

- Case Studies : In one study, derivatives exhibited anti-inflammatory effects comparable to standard treatments like acetylsalicylic acid . The presence of the morpholine group is believed to enhance this activity by improving interaction with inflammatory mediators.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione, and how do reaction conditions influence product yield?

- Methodology : The synthesis of benzimidazole-thiones typically involves cyclization reactions. For example, reacting substituted o-phenylenediamine derivatives with carbonyl-containing reagents in acidic conditions (e.g., polyphosphoric acid) promotes benzimidazole ring formation . Morpholine derivatives can be introduced via nucleophilic substitution or Mannich reactions. Optimization includes varying temperature, solvent (e.g., toluene or DMF), and the use of protonating agents (e.g., HCl) to favor thione tautomerization .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to detect intermediates like amides (common side products). Purification often involves column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Confirm the presence of thione (C=S stretch ~1200–1050 cm⁻¹) and morpholine (C-O-C ~1120 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., phenyl protons at δ 7.2–7.8 ppm, morpholine’s N-CH₂ at δ 3.5–3.7 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Elemental Analysis : Verify purity via C, H, N, S percentages .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and identify nucleophilic/electrophilic sites. For example, the thione sulfur’s lone pairs contribute to HOMO, suggesting susceptibility to electrophilic attack .

- Application : Predict regioselectivity in substitution reactions (e.g., alkylation at sulfur) or coordination with metal ions .

Q. What crystallographic strategies resolve structural ambiguities in benzimidazole-thiones, and how does puckering analysis apply to their conformation?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SHELX programs ). Refinement with SHELXL accounts for disorder in flexible morpholine rings.

- Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity in the benzimidazole ring. For example, a puckering amplitude (Q) > 0.25 Å indicates significant deviation from planarity .

Q. How can contradictory data on reaction pathways (e.g., amide vs. benzimidazole formation) be reconciled in synthesis studies?

- Methodology :

- Mechanistic Studies : Use kinetic experiments (e.g., varying reaction time/temperature) to identify intermediates. For instance, acyl chloride intermediates favor amide formation, while excess acid promotes cyclization to benzimidazoles .

- Byproduct Analysis : Characterize side products via LC-MS or XRD to refine reaction conditions.

Q. What strategies enhance the bioactivity of benzimidazole-thiones, and how are structure-activity relationships (SAR) evaluated?

- Methodology :

- Functionalization : Introduce substituents (e.g., halogens, sulfonyl groups) via nucleophilic substitution or cross-coupling. For example, morpholinomethyl groups may enhance solubility and bioavailability .

- Bioassays : Test antimicrobial activity (MIC assays) against Gram-positive/negative bacteria. Correlate electron-withdrawing groups (e.g., -CF₃) with increased potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.